N'-Methyl-N'-phenylbenzohydrazide: Chemical Structure, Physical Properties, and Synthetic Methodologies
N'-Methyl-N'-phenylbenzohydrazide: Chemical Structure, Physical Properties, and Synthetic Methodologies
Executive Summary
N'-methyl-N'-phenylbenzohydrazide (CAS: 52023-39-9) is a highly specialized hydrazide derivative characterized by its unique conformational rigidity and dual-pharmacophore potential[1][2]. Serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals, this molecule bridges the gap between traditional amide biochemistry and complex peptidomimetic design[3]. This technical whitepaper dissects its molecular architecture, details its physicochemical profile, and provides a self-validating synthetic protocol grounded in mechanistic causality.
Molecular Architecture & Conformational Dynamics
The structural framework of N'-methyl-N'-phenylbenzohydrazide consists of an electrophilic benzoyl group (Ph-C=O) covalently linked to a substituted hydrazine moiety (-NH-N-). The terminal nitrogen (N') is di-substituted with a methyl and a phenyl group, yielding the connectivity: Ph-CO-NH-N(CH3)(Ph) .
This specific substitution pattern dictates the molecule's unique electronic and steric behavior:
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Electronic Delocalization: The lone pair on the N' atom is partially delocalized into the adjacent phenyl ring (aniline-like resonance). This significantly reduces the basicity and nucleophilicity of this nitrogen compared to the internal -NH- group.
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Steric Shielding: The bulky N'-phenyl and N'-methyl groups create a steric umbrella around the N-N bond, enhancing the molecule's resistance to premature enzymatic cleavage or mild hydrolysis—a highly desirable trait in drug development.
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Hydrogen Bonding: The molecule acts as a directional hydrogen-bond donor via the internal amide-like -NH- and as a hydrogen-bond acceptor via the carbonyl oxygen (C=O) and the N' lone pair.
Caption: Logical mapping of molecular substructures to their chemical reactivity and biological utility.
Physicochemical Profiling
Understanding the physical properties of N'-methyl-N'-phenylbenzohydrazide is essential for predicting its behavior in biological systems and organic solvents. The data below synthesizes established chemical registry information[1][2][3].
| Parameter | Specification | Impact on Application |
| Chemical Name | N'-methyl-N'-phenylbenzohydrazide | Standard IUPAC nomenclature. |
| CAS Registry Number | 52023-39-9 | Unique identifier for procurement and safety data. |
| Molecular Formula | C14H14N2O | Defines atomic composition. |
| Molecular Weight | 226.27 g/mol | Ideal for Lipinski's Rule of 5 compliance (MW < 500). |
| Hydrogen Bond Donors | 1 (-NH-) | Facilitates specific target-protein interactions. |
| Hydrogen Bond Acceptors | 2 (C=O, -N-) | Enhances solubility and dipole-dipole interactions. |
| Rotatable Bonds | 3 | Provides sufficient flexibility for induced-fit target binding. |
Synthetic Methodologies: A Self-Validating Protocol
The most efficient synthesis of N'-methyl-N'-phenylbenzohydrazide relies on the chemoselective nucleophilic acyl substitution of with benzoyl chloride[4][5].
Mechanistic Rationale
N-methyl-N-phenylhydrazine possesses two distinct nitrogen atoms. The terminal primary amine (-NH2) is highly nucleophilic. Conversely, the secondary nitrogen (-N(CH3)(Ph)) is sterically hindered and electronically deactivated due to resonance with the phenyl ring. By carefully controlling the reaction temperature and electrophile concentration, acylation occurs exclusively at the -NH2 site, yielding the desired N'-methyl-N'-phenylbenzohydrazide without the need for complex protecting group chemistry[4].
Step-by-Step Experimental Protocol
Objective: Chemoselective mono-acylation of N-methyl-N-phenylhydrazine.
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Step 1: Preparation & Inert Atmosphere
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Action: Dissolve N-methyl-N-phenylhydrazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an Argon atmosphere.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive benzoyl chloride into benzoic acid, which would reduce the yield.
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Step 2: Base Addition
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Action: Add Triethylamine (TEA, 1.5 eq) to the stirring solution.
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Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation. Without TEA, HCl would protonate the unreacted hydrazine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical conversion.
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Step 3: Temperature Control & Electrophile Addition
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Action: Cool the flask to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes.
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Causality: The reaction is highly exothermic. Cooling to 0 °C and dropwise addition maintains a low steady-state concentration of the electrophile, suppressing unwanted di-acylation and maximizing chemoselectivity.
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Step 4: Self-Validating Checkpoint (In-Process)
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Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1).
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Validation: The starting hydrazine is ninhydrin-active (stains purple/brown). The reaction is complete when the ninhydrin-active spot disappears, replaced by a strongly UV-active, ninhydrin-negative product spot (the hydrazide).
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Step 5: Workup & Purification
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Action: Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography.
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Post-Process Validation: Confirm product identity via LC-MS (expected [M+H]+ at m/z 227.27) and 1H NMR (appearance of a broad -NH- singlet at ~8.5 ppm).
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Caption: Experimental workflow for synthesizing N'-methyl-N'-phenylbenzohydrazide via acyl substitution.
Applications in Drug Development & Chemical Biology
The N'-methyl-N'-phenylbenzohydrazide scaffold is highly valued in medicinal chemistry for several reasons[3]:
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Peptidomimetics (Aza-Peptides): The hydrazide linkage (-CO-NH-N-) is an isosteric replacement for traditional amide bonds (-CO-NH-C-). It introduces conformational constraints and drastically increases resistance to proteolytic degradation by endogenous proteases.
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Kinase Inhibitor Design: The combination of the hydrogen-bond donating -NH- group and the lipophilic phenyl rings makes this molecule an excellent hinge-binding motif for targeting the ATP-binding pockets of various kinases.
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Ligation Chemistry: Under specific reductive conditions (e.g., Raney Nickel/H2), the N-N bond can be selectively cleaved to yield substituted amides and secondary amines, making this molecule a useful intermediate in complex library synthesis.
References
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Title: N'-Methyl-N'-phenylbenzohydrazide Product Data (CAS: 52023-39-9) Source: Angene Chemical URL: [Link]
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Title: Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions Source: ARKIVOC URL: [Link]
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Title: Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines Source: American Chemical Society (ACS) URL: [Link]
